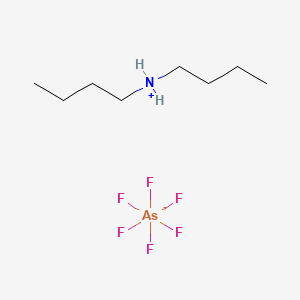
Dibutylamine, hexafluoroarsenate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylamine, hexafluoroarsenate(1-) is a chemical compound with the molecular formula C8H20AsF6N. It is a salt formed from dibutylamine and hexafluoroarsenate. Dibutylamine is a secondary amine with a fishy odor, commonly used as a corrosion inhibitor, in the manufacturing of emulsifiers, and as a flotation agent . Hexafluoroarsenate is an anion known for its stability and use in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dibutylamine, hexafluoroarsenate(1-) typically involves the reaction of dibutylamine with hexafluoroarsenic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The general reaction can be represented as:
C8H19N+HAsF6→C8H20AsF6N
Industrial Production Methods
Industrial production of dibutylamine, hexafluoroarsenate(1-) involves large-scale synthesis using high-purity reagents and controlled environments to ensure product consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Dibutylamine, hexafluoroarsenate(1-) undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hexafluoroarsenate anion can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with dibutylamine, hexafluoroarsenate(1-) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving dibutylamine, hexafluoroarsenate(1-) depend on the type of reaction. For example, oxidation may yield dibutylamine oxides, while substitution reactions can produce various substituted arsenates .
Scientific Research Applications
Dibutylamine, hexafluoroarsenate(1-) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving amine interactions and as a model compound for studying amine behavior.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of corrosion inhibitors, emulsifiers, and flotation agents.
Mechanism of Action
The mechanism of action of dibutylamine, hexafluoroarsenate(1-) involves its interaction with molecular targets through its amine and hexafluoroarsenate groups. The amine group can form hydrogen bonds and interact with various biological molecules, while the hexafluoroarsenate anion can participate in ionic interactions. These interactions can affect molecular pathways and lead to specific biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Dibutylamine: A secondary amine used in similar applications but lacks the hexafluoroarsenate anion.
Hexafluoroarsenate Salts: Other salts containing the hexafluoroarsenate anion but with different cations.
Uniqueness
Dibutylamine, hexafluoroarsenate(1-) is unique due to the combination of dibutylamine and hexafluoroarsenate, which imparts specific chemical and physical properties not found in other similar compounds. This uniqueness makes it valuable in specialized applications where both amine and hexafluoroarsenate functionalities are required .
Properties
CAS No. |
7128-68-9 |
|---|---|
Molecular Formula |
C8H20AsF6N |
Molecular Weight |
319.16 g/mol |
IUPAC Name |
dibutylazanium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C8H19N.AsF6/c1-3-5-7-9-8-6-4-2;2-1(3,4,5,6)7/h9H,3-8H2,1-2H3;/q;-1/p+1 |
InChI Key |
LYVDDAUTCNISJP-UHFFFAOYSA-O |
Canonical SMILES |
CCCC[NH2+]CCCC.F[As-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















